2-(Benzyloxy)-4-methoxybenzoic acid
Overview
Description
2-(Benzyloxy)-4-methoxybenzoic acid is a chemical compound with the molecular formula C14H12O3 . It is also known as Salicylic acid benzyl ether . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound is characterized by an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving this compound. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 228.24 .Scientific Research Applications
Radical Zwitterions Formation
2-(Benzyloxy)-4-methoxybenzoic acid and related methoxylated benzoic acids, in aqueous solutions, react with certain ions (e.g., Tl^2+, Ag^2+, SO4^-) to yield radical zwitterions. These compounds are studied using techniques like electron spin resonance and spectrophotometric pulse radiolysis. The radical zwitterions exhibit second-order kinetics and display varying decay rates based on the positions of methoxyl groups (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).
Synthesis of Quinazoline Derivatives
The synthesis of quinazoline derivatives, like 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, involves compounds structurally related to this compound. These compounds are synthesized through various chemical reactions including substitution, nitration, reduction, cyclization, and chlorination, highlighting their potential in complex organic synthesis (Wang et al., 2015).
Bioactive Compounds from Marine-Derived Fungi
Compounds structurally similar to this compound, like 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, are isolated from marine-derived fungi, such as Aspergillus carneus. These compounds, found in the South China Sea, have been studied for their antioxidant activities, highlighting the potential application of related compounds in the field of natural product research and drug discovery (Xu et al., 2017).
Suzuki Cross-Coupling Reactions
In the field of organic chemistry, this compound-related compounds, such as 3-iodo-4-methoxybenzoic acid methylester, are used in Suzuki cross-coupling reactions. This involves coupling with sterically hindered arylboronic esters to produce biaryls. The process optimization for achieving good yields demonstrates the compound's utility in facilitating complex organic reactions (Chaumeil, Signorella, & Drian, 2000).
Doping in Polyaniline
Benzoic acids and their derivatives, including this compound, are explored as dopants for polyaniline, a conducting polymer. The properties of these doped polyaniline salts, such as conductivity and thermal stability, are of significant interest in materials science, particularly in the development of advanced electronic materials (Amarnath & Palaniappan, 2005).
Conductance Studies
Research into the conductance of aqueous solutions of sodium salts of benzoic acid derivatives, including compounds similar to this compound, provides insights into their ionic behavior. This research is crucial for understanding the applications of these compounds in various chemical and industrial processes (Stanczyk, Boruń, & Jóźwiak, 2019).
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-methoxybenzoic acid involves the Suzuki–Miyaura (SM) coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-2-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-7-8-13(15(16)17)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAOREOMEWSXBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515593 | |
Record name | 2-(Benzyloxy)-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13618-49-0 | |
Record name | 2-(Benzyloxy)-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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